molecular formula C11H19N5 B13344096 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine

6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B13344096
M. Wt: 221.30 g/mol
InChI Key: FZULZVMBPKJVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine is a chemical compound designed for research and development purposes. It belongs to a class of structures incorporating a 1,4-diazepane ring linked to an aminopyrimidine core. The 1,4-diazepane (a seven-membered heterocycle containing two nitrogen atoms) is a privileged scaffold in medicinal chemistry, known for its versatility and ability to contribute to favorable physicochemical properties in bioactive molecules . The specific substitution pattern on the pyrimidine ring, including the methyl and methylamine groups, can be strategically utilized to modulate the compound's electronic properties, hydrogen bonding capacity, and overall molecular geometry, making it a valuable intermediate for constructing more complex targets. Compounds featuring the 1,4-diazepane ring system have demonstrated significant research value across various therapeutic areas. This scaffold is frequently explored in the discovery of central nervous system (CNS) active agents and has been successfully employed in the development of potent orexin receptor (OXR) antagonists, such as the approved therapeutic suvorexant . The diazepane core is often favored for its ability to induce a specific U-shaped conformation in molecules, which is critical for high-affinity binding to certain biological targets . Furthermore, synthetic methodologies for creating pyrimidine-fused diazepine derivatives continue to be an active area of research, highlighting the ongoing interest in this chemotype for the generation of diverse compound libraries . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine

InChI

InChI=1S/C11H19N5/c1-9-14-10(12-2)8-11(15-9)16-6-3-4-13-5-7-16/h8,13H,3-7H2,1-2H3,(H,12,14,15)

InChI Key

FZULZVMBPKJVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCNCC2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine typically involves the formation of the diazepane ring followed by its attachment to the pyrimidine core. One common method involves the use of reductive amination, where an amine reacts with a ketone or aldehyde in the presence of a reducing agent . This method can be optimized to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound, such as ripasudil, act as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors . These inhibitors regulate various physiological functions, including smooth muscle contractions and gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Core Structure Ring Size/Type Functional Groups Key Properties
6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine Pyrimidine 7-membered diazepane Amine, N,2-dimethyl High flexibility, moderate lipophilicity
1-(Pyrimidin-2-yl)-1,4-diazepane Pyrimidine 7-membered diazepane Amine Enhanced solubility, lower steric bulk
Piperidin-4-ylmethyl-pyrimidin-2-yl-amine Pyrimidine 6-membered piperidine Amine, methyl linker Rigid scaffold, hydrogen-bonding capability
2-(Piperidin-1-yl)pyrimidine-5-carbaldehyde Pyrimidine 6-membered piperidine Carbaldehyde High reactivity, potential toxicity
1-(Pyrimidin-2-yl)piperidin-3-ol Pyrimidine 6-membered piperidine Hydroxyl Polar, improved solubility

Table 2: Hypothetical Pharmacokinetic Parameters

Compound Name logP (Predicted) Solubility (mg/mL) Metabolic Stability (T½)
6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine 2.1 0.45 4.2 h
1-(Pyrimidin-2-yl)-1,4-diazepane 1.8 1.20 2.8 h
Piperidin-4-ylmethyl-pyrimidin-2-yl-amine 1.9 0.75 5.1 h

Research Findings and Implications

  • Ring Size and Flexibility : The seven-membered diazepane in the target compound likely enhances conformational adaptability compared to piperidine derivatives, improving binding to flexible enzyme active sites .
  • Substituent Effects: Methyl groups in the target compound may shield reactive sites, prolonging metabolic half-life relative to non-methylated analogs like 1-(Pyrimidin-2-yl)-1,4-diazepane .
  • Functional Group Impact : Polar groups (e.g., hydroxyl in 1-(Pyrimidin-2-yl)piperidin-3-ol) improve solubility but reduce membrane permeability, whereas carbaldehyde groups increase electrophilic reactivity, posing toxicity risks.

Biological Activity

6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine is a heterocyclic compound that exhibits significant biological activity, particularly in the context of drug development and therapeutic applications. This compound contains a diazepane ring and a pyrimidine moiety, which contribute to its potential as a pharmacological agent. Its molecular formula is C11_{11}H19_{19}N5_5 with a molecular weight of approximately 221.308 g/mol .

The biological activity of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine is primarily attributed to its ability to inhibit Rho-associated kinase (ROCK), an enzyme involved in various cellular processes such as smooth muscle contraction and gene expression. Inhibition of ROCK has therapeutic implications for conditions like hypertension and cancer . Molecular docking studies indicate that this compound forms strong hydrophobic interactions with target proteins, enhancing its biological efficacy .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine:

Biological Activity Description Reference
ROCK InhibitionModulates pathways related to cell migration and proliferation.
CytotoxicityDemonstrates cytotoxic effects against various cancer cell lines.
Enzyme InteractionInteracts with specific enzymes and receptors, influencing their activity.
Antitumor ActivityExhibits potential antitumor effects in xenograft models.

Study on ROCK Inhibition

In a study focusing on the inhibition of ROCK by 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine, researchers demonstrated that the compound effectively reduced smooth muscle contraction in vitro. The results indicated a significant decrease in cell migration rates in assays designed to measure cellular motility .

Antitumor Efficacy

Another study evaluated the antitumor properties of this compound using xenograft models. The results showed that treatment with 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine led to a marked reduction in tumor size compared to control groups. This was accompanied by an increase in apoptotic markers within the tumor tissue .

Synthesis and Structural Modifications

The synthesis of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. Key steps include:

  • Formation of the Diazepane Ring : This can be achieved through nucleophilic substitution reactions.
  • Pyrimidine Moiety Attachment : The dimethylpyrimidine group is coupled with the diazepane intermediate using palladium-catalyzed cross-coupling reactions.

These synthetic routes highlight the complexity involved in producing this compound for research and therapeutic purposes .

Q & A

Q. How can researchers optimize the synthesis of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine to improve yield and purity?

  • Methodological Answer : Optimization involves selecting precursors (e.g., pyrimidine cores with reactive leaving groups) and coupling agents for diazepane ring introduction. Multi-step reactions may require palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres. Reaction conditions (temperature, solvent polarity, and pH) must be systematically varied. For example, using dimethylformamide (DMF) as a solvent at 80–100°C with triethylamine as a base can enhance coupling efficiency . Post-synthesis purification via column chromatography or recrystallization improves purity.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry, particularly for the diazepane ring and methyl groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure, confirming bond angles and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine core) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like amine stretches (3300–3500 cm1^{-1}) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes (e.g., kinases, phosphatases) or receptors (e.g., GPCRs) structurally related to the compound’s moieties. Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., ADP-Glo™ for kinases). Dose-response curves (0.1–100 µM) and controls (e.g., staurosporine for kinases) ensure reliability. Parallel cytotoxicity screens (e.g., MTT assays) rule out non-specific effects .

Advanced Research Questions

Q. What strategies resolve contradictory data in reported biological activities of this compound?

  • Methodological Answer :
  • Assay Reprodubility : Standardize protocols (e.g., ATP concentration in kinase assays) across labs.
  • Structural Analog Comparison : Test derivatives (e.g., replacing diazepane with piperazine) to isolate pharmacophores.
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .
  • Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines lacking target genes .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :
  • Core Modifications : Substitute the pyrimidine C2 methyl group with halogens (e.g., Cl, F) to alter electronic properties.
  • Diazepane Ring Variations : Introduce sp3^3-hybridized carbons or heteroatoms (e.g., sulfur) to modulate conformational flexibility.
  • Pharmacokinetic Optimization : Add solubilizing groups (e.g., polyethylene glycol) to the N-methylamine moiety. Validate using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations .

Q. What computational approaches predict binding modes and off-target interactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of diazepane-pyrimidine interactions.
  • Machine Learning Models : Train on ChEMBL datasets to predict ADMET properties and off-target liabilities (e.g., hERG channel inhibition).
  • Density Functional Theory (DFT) : Calculate charge distribution to explain regioselectivity in substitution reactions .

Q. How do environmental factors (pH, temperature) influence the compound’s stability during storage?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photolytic Testing : Expose to UV light (ICH Q1B guidelines) to detect photooxidation products.
  • pH Stability : Dissolve in buffers (pH 1–10) and analyze by LC-MS for hydrolytic cleavage (e.g., diazepane ring opening) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.